Xylazine hydrochloride

Beschreibung

An adrenergic alpha-2 agonist used as a sedative, analgesic and centrally acting muscle relaxant in VETERINARY MEDICINE.

See also: Xylazine (has active moiety).

Eigenschaften

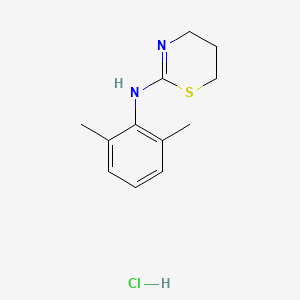

IUPAC Name |

N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEFBJRXKKSABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7361-61-7 (Parent) | |

| Record name | Xylazine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023076359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040248 | |

| Record name | Xylazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23076-35-9 | |

| Record name | Xylazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23076-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylazine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023076359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-2-(2,6-xylidino)-4H-1,3-thiazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGC3S0882S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Xylazine Hydrochloride: Mechanisms, Metabolism, and Analytical Protocols

Executive Summary

Xylazine hydrochloride (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine hydrochloride) is a non-narcotic compound originally developed as an antihypertensive agent but subsequently utilized exclusively in veterinary medicine as a sedative, analgesic, and muscle relaxant.

In recent years, its emergence as a prevalent adulterant in the illicit opioid supply (specifically combined with fentanyl) has necessitated a re-evaluation of its pharmacology in humans. This guide synthesizes the core pharmacodynamics, including its primary

Chemical & Molecular Profile

Xylazine is a structural analog of clonidine.[1] It possesses a lipophilic thiazine ring fused to a dimethylphenyl group, facilitating rapid blood-brain barrier (BBB) penetration.

| Property | Specification |

| IUPAC Name | N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine hydrochloride |

| Molecular Formula | C₁₂H₁₆N₂S[1][2][3][4][5][6] · HCl |

| Molecular Weight | 256.79 g/mol (HCl salt); 220.34 g/mol (Free base) |

| Solubility | Highly soluble in water (~175 mg/mL) and methanol; soluble in ethanol. |

| pKa | 7.6 (Basic) |

| Appearance | White to off-white crystalline powder |

Pharmacodynamics: Receptor Signaling & Mechanism

Primary Mechanism: -Adrenergic Agonism

Xylazine acts as a potent agonist at central presynaptic

-

Presynaptic Action: Activation of

receptors inhibits the exocytosis of norepinephrine (NE) via a negative feedback loop. -

G-Protein Coupling: The receptor is coupled to the

protein. Activation inhibits adenylyl cyclase, reducing cAMP levels, and mediates hyperpolarization via G-protein-coupled inwardly-rectifying potassium channels (GIRK).

Secondary Mechanism: Kappa-Opioid Receptor (KOR) Affinity

Recent pharmacological screens have identified that xylazine also exhibits affinity for the Kappa Opioid Receptor (KOR). This off-target binding contributes to its sedative profile and may mechanistically explain the severe, naloxone-resistant sedation observed in fentanyl-xylazine co-exposures.

Signaling Pathway Visualization

Figure 1: Signal transduction pathway of Xylazine. Activation of Gi/o proteins leads to dual inhibition of calcium influx and promotion of potassium efflux, ultimately suppressing norepinephrine release.

Pharmacokinetics (ADME)

Understanding the ADME profile is critical for interpreting toxicological data, particularly the rapid clearance and the production of toxic metabolites.

Metabolism (Hepatic)

Xylazine undergoes extensive hepatic metabolism via Cytochrome P450 enzymes.[7]

-

Major Metabolite: 2,6-Dimethylaniline (2,6-Xylidine) . This metabolite is pharmacologically relevant due to its potential genotoxicity and is a target for forensic confirmation.

-

Minor Metabolites: 4-hydroxy-xylazine and various glucuronides.

-

Enzymatic Pathway: While specific human isozyme contribution is complex, general P450 activity (including CYP3A4 and CYP2C9 implications in similar structures) drives the N-dealkylation and hydroxylation.

Excretion

-

Route: Primarily renal (urine).

-

Half-life (

):-

Animal Models: Rapid elimination (~23–50 minutes).

-

Human Overdose Context: Terminal elimination half-life is significantly longer, estimated between 6 to 21 hours in patients co-exposed to fentanyl. This discrepancy suggests saturation kinetics or drug-drug interactions in overdose scenarios.

-

The Fentanyl-Xylazine Nexus

The combination of fentanyl (a potent

-

Synergistic Depression: Both agents cause respiratory and CNS depression but via distinct receptors (

-opioid vs. -

Naloxone Resistance: Naloxone is a specific antagonist for opioid receptors. It will reverse the fentanyl-induced respiratory depression but has no effect on xylazine-mediated sedation and hypotension . This results in patients who may resume breathing after naloxone administration but remain unconscious ("sedated"), complicating overdose management.

Analytical Methodology: LC-MS/MS Protocol

For researchers and toxicologists, accurate quantification requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is validated for biological matrices (blood/urine).

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 200 µL of biological sample (plasma/urine) to a centrifuge tube.

-

Internal Standard: Add 20 µL of deuterated internal standard (Xylazine-d6 or Clonidine-d4).

-

Precipitation: Add 600 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant: Transfer supernatant to an autosampler vial. Dilute 1:1 with mobile phase A if necessary to improve peak shape.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[8]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]

-

Flow Rate: 0.4 mL/min.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[9][10][11]

MRM Transitions (Multiple Reaction Monitoring)

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) |

| Xylazine | 221.1 | 164.1 | 90.0 |

| 4-Hydroxy-Xylazine | 237.1 | 137.1 | 136.1 |

| 2,6-Dimethylaniline | 122.1 | 105.1 | 77.0 |

Analytical Workflow Diagram

Figure 2: Validated LC-MS/MS workflow for the extraction and quantification of xylazine from complex biological matrices.

References

-

Mechanism of Action & Alpha-2 Adrenergic Signaling

-

ResearchGate:[11]

-

NIH PubMed:

-

-

Pharmacokinetics & Metabolism

-

Clinical Chemistry (ADLM):

-

StatPearls (NIH):

-

-

Chemical Properties & Structure

-

TCI Chemicals:

-

DEA:

-

-

Receptor Affinity (Kappa Opioid & Alpha-2 Subtypes)

-

UNC Health:

-

BioRxiv:

-

-

Analytical Protocols (LC-MS/MS)

-

Oxford Academic (J. Anal. Tox.):

-

ResearchGate:[11]

-

Sources

- 1. Xylazine - Wikipedia [en.wikipedia.org]

- 2. 23076-35-9 CAS MSDS (Xylazine Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. scholars.uky.edu [scholars.uky.edu]

- 6. The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. msacl.org [msacl.org]

- 9. Determination of xylazine and 2,6-xylidine in animal tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Alpha-2 Adrenergic Receptor Agonist Activity of Xylazine Hydrochloride

Abstract

Xylazine hydrochloride is a potent tranquilizer, sedative, muscle relaxant, and analgesic primarily used in veterinary medicine.[1][2] Its pharmacological effects are mediated through its agonist activity at alpha-2 adrenergic receptors (α2-ARs), which are key components of the sympathetic nervous system.[2][3] This technical guide provides a comprehensive examination of the molecular and physiological consequences of xylazine's interaction with α2-ARs. We will explore the receptor subtypes, downstream signaling cascades, and the physiological responses elicited by this compound. Furthermore, this guide will detail established in vitro and in vivo experimental protocols for characterizing the α2-adrenergic agonist activity of xylazine and similar compounds, offering a framework for researchers and drug development professionals.

Introduction: The Alpha-2 Adrenergic Receptor System

The adrenergic system, a division of the autonomic nervous system, regulates a vast array of physiological processes. Its actions are mediated by catecholamines, such as norepinephrine and epinephrine, which bind to adrenergic receptors. These receptors are classified into two main types: alpha (α) and beta (β), each with distinct subtypes. The α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory G proteins (Gαi/o).[4][5] This interaction initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, among other effects.[5][6]

There are three main subtypes of α2-ARs in humans: α2A, α2B, and α2C.[7] These subtypes are distributed throughout the central and peripheral nervous systems and are involved in regulating neurotransmitter release, blood pressure, heart rate, and pain perception.[7][8] Xylazine's therapeutic and side effects are a direct consequence of its interaction with these receptor subtypes.

Molecular Mechanism of Xylazine Action

Xylazine acts as a potent agonist at α2-adrenergic receptors. Its binding to these receptors, particularly the α2A subtype, is crucial for its sedative and analgesic effects.[9] The activation of presynaptic α2-ARs in the central nervous system inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow.[3][9] This reduction in neuronal firing is a primary contributor to the sedative and analgesic properties of xylazine.

Receptor Subtype Affinity

While xylazine is a potent α2-AR agonist, it does not exhibit significant selectivity among the α2-AR subtypes.[10] However, studies using knockout mice have demonstrated that the α2A-adrenoceptor subtype is primarily responsible for mediating the sedative and analgesic effects of xylazine. At higher doses, xylazine can also activate α2B receptors located on vascular smooth muscle, leading to vasoconstriction and an initial increase in blood pressure.[9]

A recent study has suggested that the affinity of xylazine for α2-adrenergic receptors may be lower than for other targets, with EC50 values in the micromolar range.[2][11] This highlights the importance of considering a compound's full pharmacological profile.

| Receptor Subtype | Reported Affinity/EC50 (Xylazine) | Primary Location | Key Physiological Role in Xylazine's Action |

| α2A-AR | EC50 ~1.6 µM[11] | Presynaptic neurons in the CNS[9] | Sedation, analgesia, inhibition of norepinephrine release[9] |

| α2B-AR | EC50 ~1.9 µM[2][11] | Vascular smooth muscle[9] | Initial hypertension (vasoconstriction)[9] |

| α2C-AR | EC50 ~1.9 µM[2][11] | Presynaptic neurons in the CNS[9] | Modulation of neurotransmitter release |

Downstream Signaling Pathways

The binding of xylazine to α2-ARs triggers a conformational change in the receptor, facilitating its interaction with and activation of heterotrimeric Gαi/o proteins.[12] This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.[13] Both components then modulate the activity of downstream effector proteins.[14]

Key Downstream Events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[5][6]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. A critical effect of xylazine is the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[9] This hyperpolarization reduces neuronal excitability, contributing significantly to the sedative and analgesic effects.

-

MAPK Pathway Activation: Activation of α2-ARs can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) 1/2, a member of the mitogen-activated protein kinase (MAPK) family.[15][16] This pathway is involved in regulating a variety of cellular processes, including gene expression and cell proliferation.

Diagram of Xylazine's Primary Signaling Pathway

Caption: Xylazine hydrochloride's primary signaling cascade upon binding to the α2-adrenergic receptor.

Physiological Consequences of Xylazine's α2-AR Agonism

The molecular events initiated by xylazine translate into significant and observable physiological effects, which are the basis for its clinical use in veterinary medicine and also the cause of its adverse effects.[2]

-

Central Nervous System: The primary effects of xylazine are on the CNS, resulting in dose-dependent sedation, muscle relaxation, and analgesia.[2][17] These effects are largely due to the inhibition of norepinephrine release in the brainstem.[9]

-

Cardiovascular System: Xylazine has complex cardiovascular effects. An initial, transient hypertension is often observed due to the activation of peripheral α2B-ARs on vascular smooth muscle, causing vasoconstriction.[9][18] This is typically followed by a more prolonged period of hypotension and bradycardia (slowed heart rate) resulting from the centrally mediated decrease in sympathetic outflow.[1][18][19]

-

Respiratory System: Xylazine can cause respiratory depression, characterized by a decrease in respiratory rate.[1][20] This effect is more pronounced when xylazine is used in combination with other central nervous system depressants.[17]

Experimental Protocols for Characterizing α2-Adrenergic Agonist Activity

A thorough characterization of a compound's α2-AR agonist activity requires a combination of in vitro and in vivo assays. The following protocols provide a framework for such an evaluation.

In Vitro Assays

This assay is the gold standard for determining the affinity of a compound for a specific receptor.[21] It measures the ability of the test compound (xylazine) to displace a radiolabeled ligand from the receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells expressing the α2-AR subtype of interest (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in an ice-cold buffer.[22]

-

Centrifuge the homogenate to pellet the cell membranes.[22]

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[22]

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]-Rauwolscine).[22]

-

Add increasing concentrations of unlabeled xylazine hydrochloride.

-

Include control wells for total binding (no xylazine) and non-specific binding (excess of a known unlabeled α2-AR ligand).[22]

-

-

Incubation and Filtration:

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.[23]

-

Calculate the specific binding at each xylazine concentration.

-

Plot the specific binding against the log concentration of xylazine to generate a competition curve and determine the IC50 (the concentration of xylazine that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[24]

-

Diagram of Radioligand Binding Assay Workflow

Caption: A streamlined workflow for a competitive radioligand binding assay.

This functional assay measures the activation of G proteins upon agonist binding to a GPCR.[25][26] It provides a direct measure of the initial step in the signaling cascade.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup:

-

Incubation and Termination:

-

Quantification and Data Analysis:

-

Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

Plot the amount of bound [35S]GTPγS against the log concentration of xylazine to determine the EC50 (the concentration of xylazine that produces 50% of the maximal response) and Emax (the maximal effect).

-

This assay quantifies the downstream effect of Gαi/o activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.[28]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing the α2-AR subtype of interest in a 96-well plate.

-

Treat the cells with a compound that stimulates adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP.[28]

-

Concurrently, treat the cells with increasing concentrations of xylazine hydrochloride.

-

-

Cell Lysis and cAMP Detection:

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of xylazine to determine the IC50 for the inhibition of cAMP production.

-

This assay measures the activation of the MAPK signaling pathway downstream of α2-AR activation.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing the α2-AR subtype of interest in a multi-well plate.

-

Serum-starve the cells to reduce basal ERK1/2 phosphorylation.[16]

-

Treat the cells with increasing concentrations of xylazine hydrochloride for a specific time period.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and determine the protein concentration of the lysates.

-

-

Western Blotting or ELISA:

-

Data Analysis:

-

Quantify the band intensities (for Western blotting) or the ELISA signal.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

Plot the normalized p-ERK1/2 levels against the log concentration of xylazine to determine the EC50 for ERK1/2 phosphorylation.

-

In Vivo Assessment

In vivo studies are essential for understanding the physiological effects of xylazine in a whole-organism context. These studies are a critical component of preclinical safety assessments.[36][37][38][39][40]

-

Open-Field Test (Sedation):

-

Administer xylazine hydrochloride to rodents at various doses.

-

Place the animals in an open-field arena and record their locomotor activity over a set period.

-

A dose-dependent decrease in movement is indicative of sedation.[41]

-

-

Hot-Plate Test (Analgesia):

-

Administer xylazine hydrochloride to rodents.

-

Place the animals on a heated surface and measure the latency to a pain response (e.g., licking a paw or jumping).

-

An increase in the response latency indicates an analgesic effect.[41]

-

-

Telemetry:

-

Surgically implant telemetry transmitters in conscious, freely moving animals (e.g., dogs, rats).[18]

-

These transmitters continuously monitor and transmit data on blood pressure and heart rate.

-

Administer xylazine hydrochloride and record the cardiovascular parameters over time to characterize the biphasic blood pressure response and bradycardia.[18][19]

-

Conclusion and Future Directions

Xylazine hydrochloride is a powerful and well-characterized α2-adrenergic receptor agonist. Its mechanism of action, involving the activation of Gαi/o-coupled receptors and the subsequent modulation of downstream signaling pathways, leads to profound sedative, analgesic, and cardiovascular effects. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of xylazine and other α2-AR agonists.

Future research should continue to explore the nuances of xylazine's interactions with different α2-AR subtypes and its potential off-target effects. A deeper understanding of the molecular determinants of its activity will be crucial for the development of novel α2-AR agonists with improved therapeutic profiles and reduced side effects.

References

-

Hsu, W. H., Lu, Z. X., & Hembrough, F. B. (1985). Effect of xylazine on heart rate and arterial blood pressure in conscious dogs, as influenced by atropine, 4-aminopyridine, doxapram, and yohimbine. Journal of the American Veterinary Medical Association, 186(2), 153–156. [Link]

-

Ruiz-Colón, K., Chavez-Arias, C., Díaz-Alcalá, J. E., & Martínez, M. A. (2014). Xylazine intoxication in humans and its importance as an emerging adulterant in abused drugs: A comprehensive review of the literature. Forensic Science International, 240, 1-8. [Link]

-

Suffolk County Government. (n.d.). Xylazine Risk. Stop Addiction. [Link]

-

Jonsson, M., Heinonen, E., & Kallio, A. (1994). Cardiovascular effects of xylazine recorded with telemetry in the dog. Journal of Veterinary Pharmacology and Therapeutics, 17(4), 310-313. [Link]

-

New York State Department of Health. (2022). Xylazine: What Clinicians Need to Know. [Link]

-

Centers for Disease Control and Prevention. (2024, May 16). What You Should Know About Xylazine. Overdose Prevention. [Link]

-

Binkowski, K., & Schwan, C. (2011). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. International Journal of Molecular Sciences, 12(7), 4449–4478. [Link]

-

Ruffolo, R. R., Jr, DeMarinis, R. M., Wise, M., & Hieble, J. P. (1991). Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. Journal of Veterinary Pharmacology and Therapeutics, 14(3), 245-250. [Link]

-

Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Chen, G., & Li, J. (2011). Regulation of α2B-Adrenergic Receptor-mediated Extracellular Signal-regulated Kinase 1/2 (ERK1/2) Activation by ADP-ribosylation Factor 1. The Journal of Biological Chemistry, 286(4), 2831–2840. [Link]

-

Molecular Devices. (n.d.). Sensitive Fluorescence-Based Method for Detecting Cyclic AMP. [Link]

-

Dr. Preeti Singh. (2021, July 16). Xylaxin- Xylazine-The Sedative Alpha-2 Agonist [Video]. YouTube. [Link]

-

Lanier, S. M., Downing, S., Johnson, E., & Homcy, C. J. (1998). Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. Journal of Veterinary Pharmacology and Therapeutics, 21(2), 113-117. [Link]

-

Wikipedia. (n.d.). Alpha-2 adrenergic receptor. [Link]

-

Kumar, A. H. (2024). Network pharmacology of xylazine to understand its health consequences and develop mechanistic-based remediations. German Journal of Veterinary Research, 4(2), 24-33. [Link]

-

Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

McClean, S., & Callaghan, M. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol, 6(7), e1775. [Link]

-

Infinix Bio. (2026, February 5). Understanding the Preclinical Safety Assessment Process: A Comprehensive Guide for Drug Development. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

-

La-Bella, V., & Teti, A. (2005). Alpha-adrenergic stimulation of ERK phosphorylation in astrocytes is alpha(2)-specific and may be mediated by transactivation. Neuroscience Letters, 378(2), 107-111. [Link]

-

Kenakin, T. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(Suppl 1), S165–S173. [Link]

-

CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. [Link]

-

Traynor, J. R. (2012). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. In Methods in Molecular Biology (Vol. 897, pp. 119-130). Humana Press. [Link]

-

Ishizuka, T., Asakura, T., & Sakamoto, H. (2019). The α2A-adrenoceptor subtype plays a key role in the analgesic and sedative effects of xylazine. Journal of Veterinary Pharmacology and Therapeutics, 42(2), 243-247. [Link]

-

Rockman, H. A., & Koch, W. J. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (131), 56708. [Link]

-

Pierce, K. L., Premont, R. T., & Lefkowitz, R. J. (2002). G protein-coupled receptor signaling: transducers and effectors. Nature Reviews Molecular Cell Biology, 3(9), 639-650. [Link]

-

Medsimplified. (2024, June 14). Pharmacology of Alpha 2 Agonists ; Mechanism of action, Therapeutic Use, Functions and Side effects [Video]. YouTube. [Link]

-

ZeClinics CRO. (2025, May 7). Non-Clinical Safety Assessment for New Drugs. [Link]

-

Zhang, Q., & Uhl, G. R. (2015). Gαi/o-coupled receptor signaling restricts pancreatic β-cell expansion. Proceedings of the National Academy of Sciences of the United States of America, 112(11), 3465–3470. [Link]

-

Kumar, A. H. (2024). Network pharmacology of xylazine to understand Its health consequences and develop mechanistic based remediations. bioRxiv. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Ninja Nerd. (2018, February 28). Neurology | Adrenergic Receptors [Video]. YouTube. [Link]

-

Creative Diagnostics. (n.d.). GPCR Pathway. [Link]

-

PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

-

Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

-

Breit, A., & Boehm, S. (2003). Stimulation of ERK1/2 phosphorylation by β1AR, β2AR, and β1AR/β2AR. The Journal of Biological Chemistry, 278(40), 38529-38536. [Link]

-

Wikipedia. (n.d.). G protein-coupled receptor. [Link]

-

Pixorize. (n.d.). Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE. [Link]

-

Shukla, A. K. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1175, 137-143. [Link]

-

Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Phospho-ERK Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

QIAGEN. (n.d.). α-Adrenergic Signaling. GeneGlobe. [Link]

-

Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

- 1. suffolkstopaddiction.org [suffolkstopaddiction.org]

- 2. gmpc-akademie.de [gmpc-akademie.de]

- 3. youtube.com [youtube.com]

- 4. Gαi/o-coupled receptor signaling restricts pancreatic β-cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 14. cusabio.com [cusabio.com]

- 15. Alpha-adrenergic stimulation of ERK phosphorylation in astrocytes is alpha(2)-specific and may be mediated by transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. health.ny.gov [health.ny.gov]

- 18. Cardiovascular effects of xylazine recorded with telemetry in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of xylazine on heart rate and arterial blood pressure in conscious dogs, as influenced by atropine, 4-aminopyridine, doxapram, and yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What You Should Know About Xylazine | Overdose Prevention | CDC [cdc.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 28. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. moleculardevices.com [moleculardevices.com]

- 31. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]

- 32. bio-protocol.org [bio-protocol.org]

- 33. Regulation of α2B-Adrenergic Receptor-mediated Extracellular Signal-regulated Kinase 1/2 (ERK1/2) Activation by ADP-ribosylation Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. infinixbio.com [infinixbio.com]

- 37. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]

- 38. ppd.com [ppd.com]

- 39. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 40. fda.gov [fda.gov]

- 41. The α2A -adrenoceptor subtype plays a key role in the analgesic and sedative effects of xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of xylazine hydrochloride for research

Executive Summary

Xylazine Hydrochloride (CAS 23076-35-9) is a potent non-narcotic α2-adrenergic agonist structurally analogous to clonidine. While historically ubiquitous in veterinary anesthesia for its sedative, analgesic, and muscle relaxant properties, it has recently emerged as a critical analyte in forensic toxicology due to its implication in the illicit drug supply ("Tranq").

This guide provides a rigorous technical breakdown of Xylazine HCl for research applications. It moves beyond basic safety data sheets to address the specific physicochemical behaviors, stability profiles, and signal transduction pathways necessary for reproducible experimental design.

Physicochemical Characterization

Understanding the salt form versus the free base is critical for formulation. Research protocols typically utilize the hydrochloride salt due to its superior aqueous solubility.

Key Chemical Constants

| Property | Specification | Notes |

| Chemical Name | N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine hydrochloride | Thiazine ring structure |

| CAS Number | 23076-35-9 | Free Base CAS: 7361-61-7 |

| Molecular Formula | C₁₂H₁₆N₂S[1][2][3][4][5][6][7][8][9][10] · HCl | |

| Molecular Weight | 256.79 g/mol | Free Base MW: 220.33 g/mol |

| Appearance | White to off-white crystalline powder | Hygroscopic |

| Melting Point | 164–167 °C (decomp.) | Distinct from base (136–139 °C) |

| Solubility (Water) | >50 mg/mL (up to ~175 mg/mL) | Highly pH-dependent |

| Solubility (Organic) | Methanol (50 mg/mL), DMSO (~30 mg/mL) | |

| UV | 254 nm, 212 nm | Primary detection wavelengths |

Solubility & pH Dependence (Critical Protocol Note)

Xylazine HCl is a weak base salt. Its solubility is maintained in acidic to neutral pH environments.

-

pH < 6.0: Highly soluble.

-

pH > 7.0: Risk of precipitation of the free base.

-

Buffer Incompatibility: Avoid high-concentration alkaline buffers (e.g., Carbonate/Bicarbonate) which will strip the hydrochloride proton and precipitate the base.

Analytical Identification & Quality Control

For research purity verification and forensic quantification, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) is the gold standard.

HPLC-UV/MS Protocol

Objective: Quantify Xylazine HCl purity or concentration in biological matrices.

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water (or 50mM Phosphate Buffer pH 3.0).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

Methodology:

-

Sample Prep: Dissolve 10 mg Xylazine HCl in 10 mL Mobile Phase A (1 mg/mL stock). Filter through 0.22 µm PTFE filter.

-

Gradient:

-

0-2 min: 10% B (Isocratic hold)

-

2-10 min: 10% -> 90% B (Linear gradient)

-

10-12 min: 90% B (Wash)

-

12-15 min: 10% B (Re-equilibration)

-

-

Detection:

-

UV: 254 nm (primary), 220 nm (secondary).

-

MS (ESI+): Monitor [M+H]⁺ at m/z 221.1. Major fragment ions: m/z 164.

-

Analytical Workflow Diagram

Caption: Figure 1: Standardized analytical workflow for the identification and quantification of Xylazine HCl using HPLC-UV/MS.

Pharmacological Mechanism & Biological Interaction

Xylazine acts primarily as an agonist at central α2-adrenergic receptors .[4][5][10][11] This mechanism mimics the effects of clonidine but with distinct binding affinities and metabolic profiles.

Mechanism of Action[9]

-

Binding: Xylazine binds to presynaptic α2-adrenergic receptors on noradrenergic neurons (e.g., Locus Coeruleus).

-

G-Protein Coupling: Activation of the G_i/o protein complex.

-

Effector Modulation:

-

Inhibition of Adenylyl Cyclase: Reduces intracellular cAMP levels.

-

Ion Channel Modulation: Activates G-protein-gated inwardly rectifying potassium channels (GIRK), leading to hyperpolarization. Inhibits voltage-gated Ca²⁺ channels, preventing neurotransmitter (Norepinephrine/Dopamine) vesicle exocytosis.

-

-

Physiological Outcome: Sedation, analgesia, muscle relaxation, and bradycardia.

Signaling Pathway Diagram

Caption: Figure 2: Intracellular signaling cascade triggered by Xylazine binding to α2-adrenergic receptors, leading to synaptic inhibition.

Formulation & Experimental Handling

Stock Solution Preparation

For in vitro or in vivo research, proper solubilization is vital to prevent experimental variability.

-

Vehicle: Sterile Water for Injection or Saline (0.9% NaCl).

-

Concentration: Stock solutions of 10–20 mg/mL are standard.

-

Protocol:

-

Weigh Xylazine HCl powder.

-

Add 80% of total volume of vehicle.

-

Vortex until clear (dissolution is usually rapid).

-

QS (quantity sufficient) to final volume.

-

Sterilization: Syringe filter (0.22 µm PES or PVDF). Do not autoclave as thermal degradation may occur over repeated cycles.

-

Stability & Storage[8][11]

-

Solid State: Store at -20°C. Stable for >2 years if protected from light and moisture.

-

Aqueous Solution: Stable for 24–48 hours at 4°C.

-

Warning: Hydrolysis of the thiazine ring can occur over extended periods in solution, especially if pH drifts. Fresh preparation is recommended for critical assays.

-

Safety & Regulatory Considerations

Research Use Only (RUO): Xylazine is not approved for human therapeutic use.[12] In the context of the current opioid crisis, it is classified as an emerging threat ("Tranq") when found in illicit supplies.

-

Toxicity: High doses cause severe respiratory depression, hypotension, and bradycardia. In humans, it is not reversed effectively by naloxone (as it is not an opioid), though naloxone should still be administered for co-occurring opioid toxicity.

-

Handling: Wear standard PPE (gloves, lab coat, safety glasses). Use a fume hood when handling the powder to avoid inhalation.

-

Metabolites: Major metabolites include sulfone-xylazine and oxo-xylazine .[13] The metabolite 2,6-xylidine is genotoxic and a known carcinogen, necessitating careful waste disposal of biological samples treated with xylazine.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 68554, Xylazine hydrochloride. Retrieved from [Link]

- Greene, S. A., & Thurmon, J. C. (1988). Xylazine--a review of its pharmacology and use in veterinary medicine. Journal of Veterinary Pharmacology and Therapeutics.

-

Ruiz-Colón, K., et al. (2014). Xylazine intoxication in humans and its importance as an emerging adulterant in abused drugs: A comprehensive review of the literature. Forensic Science International. Retrieved from [Link]

Sources

- 1. Xylazine hydrochloride [sitem.herts.ac.uk]

- 2. spectrabase.com [spectrabase.com]

- 3. Clonidine - Wikipedia [en.wikipedia.org]

- 4. Xylazine | C12H16N2S | CID 5707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Xylazine - Wikipedia [en.wikipedia.org]

- 6. cfsre.org [cfsre.org]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. gmpc-akademie.de [gmpc-akademie.de]

- 13. Recent advances in the identification and quantification of xylazine and medetomidine in biological specimens - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Molecular Portrait of Xylazine Hydrochloride: A Guide to its Complex Interactions with Neuroreceptors

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Xylazine hydrochloride, a potent α2-adrenergic agonist approved for veterinary use, has emerged as a significant public health concern due to its increasing presence as an adulterant in the illicit drug supply.[1][2] Its pharmacological effects, primarily sedation, analgesia, and muscle relaxation, are well-documented in animal models.[1][3] However, a deeper understanding of its molecular interactions with a range of neuroreceptors is critical for developing effective clinical interventions and novel therapeutic agents. This guide provides a comprehensive technical overview of xylazine's engagement with its primary target, the α2-adrenergic receptor, and delves into recent findings that reveal a more complex pharmacological profile involving opioid, serotonin, and dopamine receptors. We will explore the downstream signaling cascades, present methodologies for their study, and discuss the causal logic behind these experimental choices.

The Canonical Target: High-Affinity Interaction with α2-Adrenergic Receptors

The foundational mechanism of action for xylazine is its role as a direct and potent agonist at α2-adrenergic receptors (α2-ARs).[1][4][5] Structurally analogous to clonidine, xylazine's binding to these receptors initiates a cascade of sympatholytic effects by decreasing the release of norepinephrine and dopamine in the central nervous system.[1][5][6][7]

Receptor Subtype Selectivity and Functional Consequences

There are three primary subtypes of the α2-AR—α2A, α2B, and α2C—and xylazine's interaction with them mediates distinct physiological outcomes.

-

α2A and α2C Receptors: Located presynaptically on neurons, activation of these subtypes is primarily responsible for the sedative and analgesic effects of xylazine.[4][6] Binding inhibits norepinephrine release via a negative feedback mechanism, leading to reduced sympathetic outflow from the central nervous system.[4][6][7]

-

α2B Receptors: Primarily found on vascular smooth muscle, the activation of these receptors by higher doses of xylazine can lead to vasoconstriction.[4][6] This peripheral effect is a critical consideration in toxicological profiles.

The selectivity of xylazine for α2 over α1 receptors is approximately 160:1, which underscores the targeted nature of its primary effects.[6]

The Gαi/o-Coupled Signaling Pathway

As a G protein-coupled receptor (GPCR), the α2-AR transduces the extracellular signal of xylazine binding into an intracellular response via the inhibitory G protein, Gαi/o. This canonical pathway is central to understanding xylazine's effects on neuronal excitability.

Causality in Signaling: The choice to activate an inhibitory G protein pathway is a fundamental mechanism for achieving neuronal hyperpolarization and reducing neurotransmitter release.

-

Inhibition of Adenylyl Cyclase: Upon xylazine binding, the activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[8]

-

Modulation of Ion Channels:

-

The Gβγ subunit complex, dissociated from Gαi, directly activates G protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] This increases potassium efflux, hyperpolarizing the neuron and making it less likely to fire an action potential.

-

The Gαi subunit also inhibits voltage-gated Ca2+ channels, reducing calcium influx, which is a critical step for neurotransmitter vesicle fusion and release.

-

The following diagram illustrates this core signaling cascade.

Caption: Canonical α2-Adrenergic Receptor Signaling Pathway Activated by Xylazine.

Beyond the Canon: Xylazine's Polypharmacology

Recent research has compellingly demonstrated that xylazine's molecular interactions are not confined to the adrenergic system. This polypharmacology is crucial for understanding its complex toxicological profile, especially in the context of co-use with opioids like fentanyl.

| Receptor Target | Interaction Type | Key Functional Consequence | Supporting Evidence |

| Kappa Opioid Receptor (KOR) | Agonist | Contributes to analgesia; potential overlap with opioid withdrawal/effects. | Radioligand binding assays, functional GPCR screens, and in silico molecular dynamics simulations have confirmed agonist activity.[9][10] |

| Serotonin Receptor (5-HT7) | Binding Affinity | Potential modulation of mood and consciousness. | Computational modeling and radioligand binding data show significant binding affinity.[9][10] |

| Dopamine Receptors (D1, D2) | Binding / Modulation | Complex effects on motor control and reward pathways. Increases dopamine levels in the nucleus accumbens.[10][11] Co-exposure with fentanyl uniquely dysregulates D2-expressing neuron excitability.[12] | Radioligand binding assays show interaction.[10] Ex vivo slice electrophysiology reveals altered neuronal firing.[12] |

| Sigma Receptors (σ1, σ2) | Binding Affinity | Role in psychoactive effects and cellular stress responses remains to be fully elucidated. | Radioligand binding assays have demonstrated significant binding.[9] |

| α7 Nicotinic Acetylcholine Receptor (α7 nAChR) | Competitive Antagonist | Inhibition of cholinergic signaling. | Studies in Xenopus oocytes and PC12 cells show xylazine antagonizes acetylcholine-elicited currents and suppresses calcium transients.[13] |

| Other High-Affinity Targets | Binding Affinity | Potential for off-target effects on various organs. | Computational network pharmacology analyses identified high affinity for targets including progesterone receptor (PGR) and TRPM8 channels.[14][15] |

Expert Insight: The discovery of xylazine as a kappa opioid receptor agonist is particularly significant.[10] It provides a molecular basis for a direct interaction with the opioid system, which may explain why overdoses involving xylazine-fentanyl mixtures are so severe and complex to manage. It challenges the assumption that xylazine's effects are entirely separate from opioid pharmacology.

Investigating Molecular Interactions: A Methodological Workflow

To elucidate the complex receptor profile of a compound like xylazine, a multi-step, hierarchical experimental approach is required. Each step provides a different layer of information, from initial screening to functional confirmation in a physiological context.

Trustworthiness through Validation: This workflow is designed as a self-validating system. A positive result from an initial screen (e.g., in silico or broad binding assay) is treated as a hypothesis that must be confirmed by subsequent, more specific functional assays.

Caption: Hierarchical Workflow for Characterizing Neuroreceptor Interactions.

Step-by-Step Methodologies:

-

Initial Screening (Hypothesis Generation):

-

Protocol: In silico molecular docking simulations computationally predict the binding affinity of xylazine to crystal structures of various receptors.[9] Concurrently, a broad radioligand binding screen (such as the National Institute of Mental Health's Psychoactive Drug Screening Program - NIMH PDSP) can test the compound at a fixed concentration against hundreds of known receptor targets.[10]

-

Causality: This initial step is a cost-effective and rapid way to cast a wide net and identify potential, or "hit," receptors. It prioritizes which targets to investigate further, saving significant resources compared to functionally testing all possibilities.

-

-

Binding Confirmation (Direct Interaction):

-

Protocol: For each "hit" receptor, competitive radioligand binding assays are performed. A known radiolabeled ligand for the receptor is incubated with cell membranes expressing the receptor, along with increasing concentrations of unlabeled xylazine. The concentration of xylazine that displaces 50% of the radioligand (IC50) is measured and used to calculate the binding affinity (Ki).

-

Causality: This experiment confirms a direct physical interaction between xylazine and the receptor target and quantifies the affinity of that interaction. A low Ki value indicates high binding affinity.

-

-

Functional Characterization (Mechanism of Action):

-

Protocol: This step determines the consequence of binding.

-

cAMP Assays: For Gαi/o or Gαs-coupled receptors (like the α2-AR), cells expressing the receptor are stimulated with xylazine, and the resulting change in intracellular cAMP levels is measured. A decrease confirms Gαi-agonist activity.[8]

-

Receptor-Arrestin Recruitment Assays (e.g., PRESTO-Tango): This is a powerful, high-throughput method to screen for GPCR activation. It measures the recruitment of β-arrestin to the receptor upon agonist binding, which is a hallmark of activation for most GPCRs. This was used to confirm xylazine's agonist activity at α2-ARs and KOR.[10]

-

-

Causality: Binding does not equal function. A compound can be an agonist (activator), antagonist (blocker), or allosteric modulator. These functional assays are essential to differentiate between these possibilities and define the pharmacological nature of the drug-receptor interaction.

-

-

Cellular/Tissue Validation (Physiological Effect):

-

Protocol: Ex vivo slice electrophysiology is used to study the effects on neuronal circuits. Brain slices containing the neurons of interest (e.g., from the striatum) are kept viable in a recording chamber. A microelectrode records the electrical activity of a single neuron before and after the application of xylazine.[12]

-

Causality: This brings the investigation from recombinant cell lines into a more physiologically relevant context. It demonstrates how the molecular interactions identified in earlier steps translate into changes in neuronal excitability, the fundamental basis of a drug's effect on the nervous system. For instance, this technique showed that xylazine and fentanyl co-application uniquely dysregulates the excitability of dopamine D2 receptor-expressing neurons.[12]

-

Conclusion and Future Directions

The molecular pharmacology of xylazine is far more intricate than previously understood. While its identity as a potent α2-adrenergic agonist remains central, its newly discovered interactions with kappa opioid, serotonin, dopamine, and other receptors paint a picture of a complex, multi-target compound. This polypharmacology is essential to understanding its profound physiological effects and its dangerous synergy with opioids.

For researchers and drug development professionals, this expanded view opens new avenues. Future work must focus on:

-

Quantifying the functional activity (potency and efficacy) at each of the newly identified non-adrenergic targets.

-

Elucidating the downstream signaling pathways for these non-canonical interactions. For example, studies have begun to link xylazine to the PKA/ERK/CREB and LKB1-AMPK signaling pathways.[8][16]

-

Developing receptor-specific antagonists that can counteract the full spectrum of xylazine's effects, moving beyond α2-AR antagonists alone.

A thorough understanding of these molecular interactions is not merely an academic exercise; it is a critical necessity for addressing the ongoing public health crisis and developing effective countermeasures.

References

-

Mechanism of action of xylazine. Xylazine acts primarily as an alpha-2... - ResearchGate. ResearchGate. Available at: [Link]

-

Xylazine - DEA Diversion Control Division. U.S. Drug Enforcement Administration. Available at: [Link]

-

Xylazine activates oxytocinergic but not vasopressinergic hypothalamic neurons under normal and hyperosmotic conditions in rats - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Xylazine - Mayo Clinic. Mayo Clinic. Available at: [Link]

-

What is Xylazine, and How does it Affect Humans? - Pyramid Healthcare. Pyramid Healthcare. Available at: [Link]

-

Xylazine Activates Adenosine Monophosphate-Activated Protein Kinase Pathway in the Central Nervous System of Rats. PLOS ONE. Available at: [Link]

-

Xylazine Toxicity - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. Available at: [Link]

-

XYLAZINE (Trade Names: Rompun®, Sedazine®, AnaSed®) - DEA Diversion Control Division. U.S. Drug Enforcement Administration. Available at: [Link]

-

Xylazine: Pharmacology Review and Prevalence and Drug Combinations in Forensic Toxicology Casework - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Xylazine as an emerging new psychoactive substance; focuses on both 5‐HT7 and κ‐opioid receptors' molecular interactions and isosteric replacement - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

-

Molecular mechanisms of the sedation and analgesia induced by xylazine on Wistar rats and PC12 cell - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

-

Xylazine effects on opioid-induced brain hypoxia - bioRxiv. bioRxiv. Available at: [Link]

-

Xylazine induces dopamine release and augments the effects of fentanyl - ResearchGate. ResearchGate. Available at: [Link]

-

Network pharmacology of xylazine to understand Its health consequences and develop mechanistic based remediations | bioRxiv. bioRxiv. Available at: [Link]

-

Clonidine - Wikipedia. Wikipedia. Available at: [Link]

-

Acute fentanyl and xylazine co-exposure uniquely increase the excitability of dopamine type 2 receptor-expressing striatal medium spiny neurons - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Xylazine is an agonist at kappa opioid receptors and exhibits sex-specific responses to naloxone administration | bioRxiv. bioRxiv. Available at: [Link]

-

Xylazine and opioid coadministration enhances stereotyped movements in planarians. ResearchGate. Available at: [Link]

-

Network pharmacology of xylazine to understand its health consequences and develop mechanistic-based remediations. bioRxiv. Available at: [Link]

Sources

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. Xylazine: Pharmacology Review and Prevalence and Drug Combinations in Forensic Toxicology Casework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pyramid-healthcare.com [pyramid-healthcare.com]

- 4. researchgate.net [researchgate.net]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. Xylazine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Clonidine - Wikipedia [en.wikipedia.org]

- 8. Molecular mechanisms of the sedation and analgesia induced by xylazine on Wistar rats and PC12 cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xylazine as an emerging new psychoactive substance; focuses on both 5‐HT7 and κ‐opioid receptors' molecular interactions and isosteric replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Xylazine is an agonist at kappa opioid receptors and exhibits sex-specific responses to naloxone administration | bioRxiv [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Acute fentanyl and xylazine co-exposure uniquely increase the excitability of dopamine type 2 receptor-expressing striatal medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. gmpc-akademie.de [gmpc-akademie.de]

- 16. Xylazine Activates Adenosine Monophosphate-Activated Protein Kinase Pathway in the Central Nervous System of Rats - PMC [pmc.ncbi.nlm.nih.gov]

Xylazine hydrochloride safety and handling protocols in a laboratory setting

An In-Depth Technical Guide to the Safe Handling of Xylazine Hydrochloride in a Laboratory Setting

Introduction: Navigating the Dual Nature of Xylazine Hydrochloride

Xylazine hydrochloride is an α2-adrenergic receptor agonist used extensively in veterinary medicine as a sedative, analgesic, and muscle relaxant. In the laboratory, it is a critical pharmacological tool, particularly in preclinical research, often used in combination with anesthetics like ketamine to achieve surgical planes of anesthesia in animal models. Its chemical formula is C12H16N2S · HCl, and it is highly soluble in water.

However, the very properties that make xylazine effective also render it a significant occupational hazard. It is not approved for human use due to its potent physiological effects, including severe central nervous system and respiratory depression, bradycardia, and hypotension. The increasing presence of xylazine as an adulterant in the illicit drug supply has further highlighted its potential for severe toxicity and even fatality in humans.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, use, and disposal of xylazine hydrochloride. It moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol, fostering a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: A Systematic Overview

Understanding the specific hazards associated with xylazine hydrochloride is the foundation of safe laboratory practice. The compound is classified as acutely toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.

Routes of Exposure and Physiological Effects:

-

Ingestion: Accidental ingestion is a primary concern due to its high acute toxicity. Even small quantities can be harmful or fatal.

-

Inhalation: Inhalation of the powdered form can cause respiratory tract irritation. Systemic absorption through the respiratory tract can lead to the same adverse effects as ingestion.

-

Skin and Eye Contact: The compound causes skin and serious eye irritation. More critically, absorption through the skin or mucous membranes can lead to systemic toxicity.

-

Needle Stick/Puncture: Accidental injection poses a direct route for systemic exposure, with rapid onset of symptoms.

Exposure to xylazine can induce a toxidrome characterized by CNS depression (drowsiness, fainting), respiratory depression, hypotension (low blood pressure), and bradycardia (slow heart rate). It is crucial to recognize that these symptoms are not effectively reversed by naloxone, the standard opioid antagonist.

Data Presentation: Hazard Classification

The following table summarizes the Globally Harmonized System (GHS) classification for xylazine hydrochloride.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Engineering Controls & Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered approach to containment, combining engineering controls with appropriate PPE, is essential for mitigating exposure risks.

Engineering Controls: Isolating the Hazard

The primary objective of engineering controls is to contain xylazine hydrochloride at the source, preventing its release into the laboratory environment.

-

Chemical Fume Hood/Ventilated Enclosure: All handling of solid xylazine hydrochloride, including weighing and aliquoting, must be performed within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure). This is non-negotiable. The airflow captures fine dust particles that are easily aerosolized, preventing inhalation.

-

Class II Biological Safety Cabinet (BSC): For procedures involving the preparation of sterile solutions for administration, a Class II BSC is appropriate. It provides product, personnel, and environmental protection.

-

General Laboratory Ventilation: The laboratory must have a well-maintained ventilation system that provides adequate air changes per hour, preventing the accumulation of airborne contaminants.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but serves as a critical final barrier to prevent personal exposure.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected for holes before each use and changed frequently, especially if contamination is suspected. Never wear gloves outside of the laboratory area.

-

Eye Protection: Chemical safety goggles that provide a seal around the eyes are required to protect against dust particles and splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

-

Protective Clothing: A buttoned or snapped lab coat must be worn to protect the skin and personal clothing from contamination.

-

Respiratory Protection: When engineering controls are not sufficient to control airborne concentrations, or during emergency situations such as cleaning a large spill, respiratory protection is necessary. A NIOSH-approved respirator (e.g., an N95 or higher) should be used. All personnel required to wear respirators must be part of a respiratory protection program, including fit-testing and training.

Safe Handling and Experimental Workflows

Adherence to standardized protocols is paramount for ensuring safety and experimental reproducibility.

General Handling Practices:

-

Restricted Access: Designate specific areas for xylazine hydrochloride storage and handling.

-

Hygiene: Do not eat, drink, or smoke in any area where xylazine is handled. Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

-

Minimize Dust: Handle the solid chemical carefully to avoid generating dust.

-

Labeling: All primary and secondary containers must be clearly labeled with the full chemical name, concentration, preparation date, and appropriate hazard warnings. For prepared solutions, an expiration date should also be included.

Experimental Protocol: Preparation of an Aqueous Xylazine Hydrochloride Solution

This protocol outlines the steps for safely preparing a solution from solid xylazine hydrochloride.

-

Preparation: Assemble all necessary materials (xylazine HCl powder, sterile water or saline, sterile vial, volumetric flasks, pipettes, etc.) before starting.

-

Don PPE: Put on a lab coat, chemical safety goggles, and appropriate gloves.

-

Weighing: Perform all weighing operations inside a chemical fume hood or ventilated balance enclosure. Use a dedicated, clean spatula. Tare the weigh boat on the balance, then carefully add the desired amount of xylazine HCl powder.

-

Dissolution: In the fume hood, transfer the weighed powder into a suitable container (e.g., a sterile vial or beaker). Slowly add the solvent to the powder to avoid splashing. Xylazine hydrochloride is soluble in water at concentrations greater than 175 mg/ml.

-

Mixing: Securely cap the container and mix by gentle swirling, vortexing, or sonication until the solid is fully dissolved.

-

Labeling and Storage: Clearly label the final solution container. For storage, especially if the solution is to be used for an extended period, protecting it from light by wrapping the container in aluminum foil or using an amber vial is recommended. Store in a locked, designated refrigerator or cabinet.

-

Decontamination: Thoroughly clean the spatula, weigh boat, and work surface within the fume hood. Dispose of all contaminated disposable materials as hazardous waste.

-

Doff PPE: Remove PPE in the correct order (gloves first), and wash hands immediately.

Caption: Workflow for Safe Preparation of Xylazine HCl Solution.

Storage and Waste Disposal

Proper storage and disposal are critical endpoints in the chemical's lifecycle to prevent accidental exposure and environmental contamination.

Storage Requirements:

-

Security: Store xylazine hydrochloride in a locked cabinet or refrigerator to prevent unauthorized access.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Containers: Ensure containers are kept tightly sealed in their original or appropriate secondary containment.

Waste Disposal Protocols:

-

Chemical Waste: All unused xylazine hydrochloride powder and solutions must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Never pour xylazine down the drain.

-

Contaminated Materials: Any items that have come into direct contact with xylazine, including gloves, pipette tips, vials, weigh boats, and bench paper, must be collected in a designated, sealed hazardous waste container for proper disposal.

Emergency Procedures: A Plan for When Things Go Wrong

Immediate and correct response to an emergency can significantly reduce the severity of the outcome.

In Case of a Spill:

The response protocol depends on the physical state of the spilled material.

-

Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Secure Area: Restrict access to the spill area.

-

Consult SDS: Refer to the Safety Data Sheet (SDS) for specific instructions.

-

Assemble Response Team: Only trained personnel with proper PPE should clean up spills.

-

Cleanup:

-

Solid Spill: Avoid raising dust. Gently cover with a damp paper towel or use a HEPA-filtered vacuum. Do not dry sweep.

-

Liquid Spill: Cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

-

-

Package Waste: Carefully collect all contaminated materials into a sealable, labeled hazardous waste container.

-

Decontaminate: Clean the spill area with an appropriate cleaning agent, and then wash with soap and water.

-

Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

Caption: Emergency Response Workflow for a Xylazine HCl Spill.

In Case of Personal Exposure:

Immediate first aid is critical. All exposures must be reported and followed by a medical evaluation.

-

Inhalation: Immediately move the affected person to fresh air. If they are having trouble breathing, call for emergency medical services.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present. Seek immediate medical attention.

-

Ingestion: DO NOT INDUCE VOMITING. Rinse the mouth with water. Immediately call a poison control center or emergency medical services.

Conclusion: Fostering a Culture of Safety

Xylazine hydrochloride is an indispensable tool in preclinical research, but its potent pharmacology demands the highest standards of safety and handling. The protocols outlined in this guide are designed to be a self-validating system, where an understanding of the "why" behind each step reinforces safe practices. By integrating robust engineering controls, meticulous use of personal protective equipment, and strict adherence to handling and emergency procedures, research professionals can mitigate the risks associated with this compound. Ultimately, a proactive and informed safety culture is the most effective tool for protecting the health and well-being of laboratory personnel.

References

- Sigma-Aldrich. (n.d.). *

The following technical guide is structured to provide an authoritative, actionable framework for the detection of Xylazine and its metabolites. It prioritizes the specific needs of analytical toxicologists and drug development scientists, moving beyond generic descriptions to focus on mechanistic insights and validated protocols.

Executive Summary: The Analytical Imperative

Xylazine hydrochloride, a non-opioid veterinary sedative, has emerged as a critical adulterant in the illicit opioid supply (commonly "Tranq-Dope"). While parent xylazine is detectable in acute exposure cases, its relatively short half-life (estimated ~4.9 hours in humans, though variable in overdose) necessitates the identification of stable metabolites to extend the window of detection and confirm intake in complex biological matrices.

This guide delineates the metabolic biotransformation of xylazine in humans, identifies high-value target analytes, and provides a self-validating LC-MS/MS workflow for their quantification.

Metabolic Profiling & Pharmacokinetics

Understanding the biotransformation of xylazine is a prerequisite for selecting appropriate analytical targets. Unlike veterinary models where 2,6-xylidine is a primary marker, human metabolism favors oxidation and hydroxylation pathways.

The Biotransformation Pathway

Xylazine undergoes extensive hepatic metabolism, primarily mediated by Cytochrome P450 enzymes (implicated isoforms include CYP3A4 and CYP2C9, though definitive human phenotyping remains an active area of research).

-

Oxidation (Major Pathway): The thiazine ring sulfur is oxidized to form Xylazine Sulfone and Xylazine Sulfoxide . Recent human pharmacokinetic data indicates that Xylazine Sulfone is a major urinary metabolite, often exceeding the concentration of the parent drug and exhibiting no glucuronidation, making it an ideal target for "dilute-and-shoot" protocols.

-

Hydroxylation (Minor/Secondary Pathway): Hydroxylation of the phenyl ring yields 4-Hydroxy-Xylazine . This metabolite is extensively glucuronidated (Phase II metabolism) and requires enzymatic hydrolysis for detection in urine.

-

N-Dealkylation (Nonspecific): Cleavage of the thiazine ring yields 2,6-Xylidine (2,6-Dimethylaniline). Critical Note: 2,6-Xylidine is also a metabolite of lidocaine and other local anesthetics. Consequently, it lacks the specificity required for forensic confirmation of xylazine intake.

Visualization of Metabolic Pathways

The following diagram illustrates the degradation of Xylazine Hydrochloride into its primary analytical targets.

Caption: Figure 1. Biotransformation of Xylazine. Green nodes indicate primary human targets; Red indicates nonspecific markers.

Target Analytes for Detection

For robust clinical and forensic analysis, a multi-analyte approach is recommended.

| Analyte | Precursor Ion ( | Clinical Significance | Sample Prep Requirement |

| Xylazine | 221.1 | Confirms acute exposure. | Dilute-and-Shoot / SPE |

| Xylazine Sulfone | 253.1 | Primary Metabolite. Extends detection window. High abundance in urine. | Dilute-and-Shoot (No Hydrolysis) |

| 4-Hydroxy-Xylazine | 237.1 | Secondary confirmation. Lower abundance than sulfone. | Requires Hydrolysis (β-glucuronidase) |

| 2,6-Xylidine | 122.1 | Not Recommended due to cross-reactivity with lidocaine. | N/A |

Analytical Methodology: LC-MS/MS Protocol

This protocol outlines a validated workflow for the simultaneous quantitation of Xylazine and 4-Hydroxy-Xylazine, with qualitative monitoring of Xylazine Sulfone.

Reagents & Standards[1][2]

-

Internal Standard: Xylazine-D6 (or deuterated analog).[1]

-

Enzyme: β-Glucuronidase (recombinant or abalone derived) is mandatory if quantifying 4-Hydroxy-Xylazine.

-

Mobile Phases:

-

A: 0.1% Formic Acid in Water (LC-MS Grade).

-

B: 0.1% Formic Acid in Methanol or Acetonitrile.

-

Sample Preparation (Urine)

To ensure detection of the glucuronidated 4-OH metabolite, an enzymatic hydrolysis step is integrated.

-

Aliquot: Transfer 100 µL of urine into a 96-well plate or microcentrifuge tube.

-

Internal Standard: Add 10 µL of Xylazine-D6 (1 µg/mL).

-

Hydrolysis:

-

Add 50 µL of β-Glucuronidase solution (in ammonium acetate buffer, pH 5.0).

-

Incubate at 60°C for 30–60 minutes.

-

Note: If only testing for Parent and Sulfone, this step can be skipped.

-

-

Precipitation/Dilution: Add 200 µL of ice-cold Acetonitrile (with 1% Formic Acid) to quench the reaction and precipitate proteins.

-

Centrifugation: Centrifuge at 3,000 x g for 10 minutes.

-

Injection: Transfer supernatant to autosampler vials.

LC-MS/MS Instrumentation Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50mm, 2.7µm).

-

Flow Rate: 0.4 – 0.6 mL/min.

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.

MRM Transition Table:

| Analyte | Precursor ( | Product Quant ( | Product Qual ( | Collision Energy (V) |

| Xylazine | 221.1 | 164.1 | 90.0 | 20 / 35 |